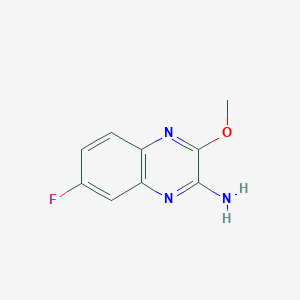

7-Fluoro-3-methoxyquinoxalin-2-amine

Description

Properties

Molecular Formula |

C9H8FN3O |

|---|---|

Molecular Weight |

193.18 g/mol |

IUPAC Name |

7-fluoro-3-methoxyquinoxalin-2-amine |

InChI |

InChI=1S/C9H8FN3O/c1-14-9-8(11)12-7-4-5(10)2-3-6(7)13-9/h2-4H,1H3,(H2,11,12) |

InChI Key |

DHCRSPJJJZPIQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)F)N=C1N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete and unambiguous assignment of all atoms in the 7-Fluoro-3-methoxyquinoxalin-2-amine molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) group protons.

Aromatic Region: The three protons on the benzene (B151609) ring (H-5, H-6, and H-8) would appear in the downfield region (typically δ 7.0-8.0 ppm). The coupling patterns (doublets, doublets of doublets) and coupling constants (J-values) would be influenced by their positions relative to each other and to the fluorine atom at C-7. The fluorine atom would introduce additional splitting (H-F coupling).

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group would be observed, typically in the δ 3.8-4.2 ppm range.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.8-8.0 | dd | J(H-H), J(H-F) |

| H-6 | ~7.2-7.4 | ddd | J(H-H), J(H-F) |

| H-8 | ~7.0-7.2 | dd | J(H-H), J(H-F) |

| -NH₂ | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show nine distinct signals for the nine carbon atoms. The chemical shifts are indicative of the carbon type (aromatic, C-N, C-O, C-F). The carbon attached to the fluorine atom (C-7) would appear as a doublet due to C-F coupling, which is a key diagnostic feature.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~155-158 | s |

| C-3 | ~150-153 | s |

| C-4a | ~140-142 | d |

| C-5 | ~125-128 | d |

| C-6 | ~115-118 | d |

| C-7 | ~160-165 (C-F) | d |

| C-8 | ~105-108 | d |

| C-8a | ~135-138 | s |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the aromatic protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons (like C-2, C-3, C-4a, C-7, and C-8a) by observing their correlations with nearby protons (e.g., correlations from the methoxy protons to C-3).

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is vital for confirming the molecular formula of a compound. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₉H₈FN₃O), the expected exact mass can be calculated and compared to the experimental value. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by showing how the molecule breaks apart, which helps to confirm the connectivity of the quinoxaline (B1680401) core and its substituents.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₈FN₃O |

| Molecular Weight | 193.18 g/mol |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic bands for the N-H, C-H, C=N, C=C, C-F, and C-O bonds.

Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3300-3500 (typically two bands) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Methoxy C-H | C-H stretch | 2850-2960 |

| Aromatic Ring | C=C stretch | 1500-1600 |

| Quinoxaline Ring | C=N stretch | 1610-1650 |

| Methoxy Group | C-O stretch | 1000-1300 (asymmetric & symmetric) |

Chromatographic Methods for Reaction Monitoring and Purity Determination

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress by comparing the spot of the reaction mixture to those of the starting materials. It is also used to determine the appropriate solvent system for column chromatography purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is generated where the area of the main peak corresponding to this compound is compared to the areas of any impurity peaks. This allows for the calculation of purity, often expressed as a percentage (e.g., >99%).

By integrating the data from these complementary analytical techniques, a comprehensive and reliable characterization of this compound can be achieved, confirming its identity, structure, and purity with a high degree of confidence.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid, versatile, and cost-effective analytical technique extensively utilized for the qualitative analysis of this compound. It plays a crucial role in monitoring the progress of its synthesis by observing the consumption of starting materials and the formation of the product. Furthermore, TLC is instrumental in optimizing the solvent systems for purification by column chromatography.

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. The polarity of the compound, the stationary phase, and the mobile phase are critical factors that determine the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, which possesses both a polar amine group and a moderately nonpolar quinoxaline core, the choice of the mobile phase is crucial for achieving effective separation.

In typical laboratory settings, silica gel 60 F254 plates are used as the stationary phase. The selection of an appropriate mobile phase, a mixture of a nonpolar and a polar solvent, is determined empirically. For compounds with similar polarity to this compound, various solvent systems can be employed. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), where the fluorescent indicator in the silica gel allows the UV-absorbing quinoxaline derivative to appear as a dark spot.

Table 1: Representative Thin Layer Chromatography Data for Quinoxaline Derivatives

| Analyte | Stationary Phase | Mobile Phase (v/v) | Rf Value (Hypothetical) |

|---|---|---|---|

| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.45 |

| Starting Material A | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.60 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique that provides high-resolution separation, and is the method of choice for the definitive purity assessment of this compound. HPLC offers superior separation efficiency, sensitivity, and the ability to quantify the compound and any potential impurities.

The separation in HPLC is based on the distribution of the analyte between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. For the analysis of quinoxaline derivatives, which are typically moderately polar, reversed-phase HPLC is the most common mode. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, usually a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The retention time (tR) of a compound, the time it takes for the analyte to pass through the column, is a characteristic parameter under a specific set of chromatographic conditions and is used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification of purity.

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase gradient of water and acetonitrile with a small amount of an acid modifier (like formic acid or trifluoroacetic acid) to improve peak shape, and a UV detector set at a wavelength where the quinoxaline core exhibits strong absorbance.

The following table provides a hypothetical set of HPLC parameters and expected results for the analysis of this compound, based on methods used for analogous compounds.

Table 2: Representative High-Performance Liquid Chromatography Data for Quinoxaline Derivatives

| Parameter | Value |

|---|---|

| Column | |

| Stationary Phase | C18 (Octadecyl-modified silica) |

| Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | |

| A | 0.1% Formic Acid in Water |

| B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 254 nm |

| Hypothetical Results | |

| Retention Time (tR) | 8.5 minutes |

By employing these chromatographic techniques, the identity and purity of this compound can be reliably established, ensuring the quality and consistency of the compound for its intended research and development applications.

Structure Activity Relationship Sar Studies Pertaining to 7 Fluoro 3 Methoxyquinoxalin 2 Amine

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. tandfonline.com In the context of quinoxaline (B1680401) derivatives, fluorine substitution can have a profound pharmacological effect. tandfonline.commdpi.com The high electronegativity and relatively small size of the fluorine atom can alter the electronic properties of the quinoxaline ring and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with target proteins. tandfonline.com

Positional Effects of Fluorine on Receptor Binding and Enzyme Inhibition

The position of the fluorine atom on the quinoxaline core is crucial and can dramatically alter the compound's interaction with biological targets. The placement of fluorine influences the molecule's electronic landscape and steric profile, thereby affecting its ability to fit into the binding pocket of a receptor or the active site of an enzyme. nih.gov

Research on various kinase inhibitors has demonstrated the importance of fluorine's position. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives designed as FAK inhibitors, an ortho-fluoro-substituted compound displayed superior inhibitory activity compared to its meta- and para-substituted counterparts. nih.gov This highlights that the specific location of the fluorine atom can optimize interactions with key amino acid residues in the target protein. In the case of 7-Fluoro-3-methoxyquinoxalin-2-amine, the fluorine at the 7-position is expected to modulate the electronic properties of the fused benzene (B151609) ring. This can influence π-π stacking interactions and hydrogen bond accepting capabilities, which are critical for binding to many enzymatic targets. nih.gov For instance, in the development of macrocyclic inhibitors of anaplastic lymphoma kinase (ALK), the inclusion of a fluorine atom was part of a strategy to optimize physical properties and achieve broad-spectrum potency against resistance mutations. nih.govresearchgate.net The strategic positioning of fluorine can lead to enhanced binding affinity and selectivity for the target enzyme. tandfonline.com

| Compound Scaffold | Fluorine Position | Target | Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | ortho-Fluoro | FAK | Better than meta- or para-isomers | nih.gov |

| Isocoumarin Analogue | 3',4'-Difluoro | Metastasis (Collagen Invasion) | Most potent in series | nih.gov |

| Benzophenone Thiosemicarbazone | 2-Fluoro (on benzoyl) | Cathepsin L | IC₅₀ = 8.1 nM | nih.gov |

Role of the Methoxy (B1213986) Group in Pharmacological Efficacy

The methoxy group is a common substituent in many natural products and approved drugs, valued for its ability to positively influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.govresearchgate.net It can act as a hydrogen bond acceptor and its presence can enhance lipophilicity, which may improve membrane permeability. researchgate.net In some quinoxaline derivatives studied for anticancer activity, the presence of an electron-releasing methoxy group was found to be essential for activity. mdpi.com

Importance of the Amine Functionality at the 2-Position for Specific Biological Interactions

The amine group, particularly at the 2-position of the quinoxaline ring, is frequently a key pharmacophoric feature. It can serve as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets. mdpi.com This functionality is often crucial for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. SAR studies on various anticancer quinoxalines have shown that the presence of an NH or NCH₃ group at the second position is essential for activity. mdpi.com Similarly, in the development of ALK inhibitors, an amino group was a key feature of the lead compounds, contributing to their high potency. nih.govresearchgate.net The primary amine at the 2-position of this compound is therefore predicted to be a critical point of interaction with its biological target.

Strategic Modifications at Other Quinoxaline Core Positions for Optimized Activity

Beyond the substituents at the 2, 3, and 7 positions, modifications to other parts of the quinoxaline core are a key strategy for optimizing biological activity. The fused heterocyclic system provides a versatile scaffold for introducing a variety of functional groups to fine-tune the molecule's properties. researchgate.netnih.gov

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 2 | NH or NCH₃ | Essential for certain anticancer activities | mdpi.com |

| 2, 3 | 2-furyl groups | Notable potency in some antiviral compounds | rsc.org |

| 3 | Sulfonyl linker | Decreases activity compared to benzyl (B1604629) linker | mdpi.com |

| 7 | NO₂ (electron-withdrawing) | Decreases activity in some anticancer series | mdpi.com |

| Benzene Ring (R₁, R₂, R₃) | OCH₃ (electron-releasing) | Essential for certain anticancer activities | mdpi.com |

Substituent Effects on the Benzene Ring (e.g., at C6, C7, C8 positions)

The benzene portion of the quinoxaline ring system offers multiple positions (C5, C6, C7, and C8) for substitution, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. Research into various quinoxaline derivatives has provided insights into how substituents at these positions, particularly C6 and C7, influence their therapeutic potential.

For instance, studies on different series of quinoxaline derivatives have highlighted the impact of electron-withdrawing and electron-donating groups on their anticancer activity. In some cases, the presence of an electron-withdrawing group, such as a nitro group (NO2) at the C7 position, has been found to decrease the activity of certain quinoxaline derivatives. mdpi.com This suggests that for some biological targets, an increase in electron density on the benzene ring might be favorable for activity.

Conversely, the introduction of halogen atoms, which are also electron-withdrawing, can have varied effects. While a comprehensive SAR study on a series of 6-substituted quinoxaline derivatives did not directly correlate biological activity with electronic effects, it underscored the importance of substitution on the benzene ring for modulating activity. researchgate.net The presence of a halogen, such as the fluorine atom at the C7 position in this compound, is a key structural feature. The high electronegativity of fluorine can influence the molecule's interaction with target proteins and affect its metabolic stability.

In the context of antibacterial agents, the substitution pattern on the C2 and C3 positions, in conjunction with modifications on the benzene ring, has been shown to be crucial. For example, in a series of C2 amine-substituted quinoxaline analogues, electron-donating groups on an aromatic ring at the C2 position were found to be advantageous for activity against Gram-positive bacteria, whereas electron-withdrawing groups were detrimental. nih.gov While this finding is not directly on the quinoxaline benzene ring, it illustrates the sensitivity of quinoxaline scaffolds to the electronic nature of their substituents.

The following table summarizes the general effects of substituents on the benzene ring of the quinoxaline core based on findings from various studies on related derivatives.

| Position | Substituent Type | General Effect on Biological Activity (in related derivatives) |

| C7 | Electron-withdrawing (e.g., NO2) | Can decrease activity in some anticancer derivatives. mdpi.com |

| C6 | Various | Substitution is important for modulating activity. researchgate.net |

| C2 (Aromatic Ring) | Electron-donating | Favorable for antibacterial activity. nih.gov |

| C2 (Aromatic Ring) | Electron-withdrawing | Detrimental to antibacterial activity. nih.gov |

These findings, while not specific to this compound, provide a foundation for understanding how the 7-fluoro substituent might influence its biological profile. The specific interplay between the electron-withdrawing fluorine at C7, the electron-donating methoxy group at C3, and the amino group at C2 would ultimately determine the compound's unique SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, various QSAR studies have been conducted to identify the key molecular descriptors that govern their therapeutic effects, such as antitubercular, antileptospiral, and antifungal activities. nih.govmdpi.com These studies provide a framework for predicting the activity of new compounds and for designing more potent analogues.

A 2D-QSAR analysis of substituted quinoxalines for their antitubercular and antileptospiral activities revealed the importance of several descriptors. nih.gov The developed models indicated that the presence of electronegative groups, the spatial arrangement of atoms (including branching and adjacency), and a balance between lipophilic elements and their binding strengths are crucial for activity. nih.gov These findings suggest that for a compound like this compound, the electronegative fluorine atom at the C7 position would be a significant contributor to its predicted activity in such models.

Another study focusing on 3D-QSAR analysis of quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents further emphasized the importance of the three-dimensional arrangement of substituents. nih.gov The CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models generated in this study provided insights into the steric and electrostatic fields around the quinoxaline scaffold that are critical for antimycobacterial activity. nih.gov

For antifungal activity, a 3D-QSAR study on novel quinoxaline-2-oxyacetate hydrazide derivatives highlighted that substitutions on the quinoxaline ring can enhance inhibitory activity. mdpi.com This aligns with the broader understanding that modifications to the core structure are a valid strategy for optimizing the biological profile of quinoxaline-based compounds.

The table below presents key molecular descriptors that have been identified as important in various QSAR models of quinoxaline derivatives.

| QSAR Model Type | Biological Activity | Important Descriptors/Factors | Reference |

| 2D-QSAR | Antitubercular & Antileptospiral | Presence of electronegative groups, spatial orientation of atoms, lipophilicity balance. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Antituberculosis | Steric and electrostatic fields. | nih.gov |

| 3D-QSAR | Antifungal | Substitutions on the quinoxaline ring. | mdpi.com |

While these QSAR studies were not performed on this compound itself, they provide valuable insights into the types of molecular properties that are likely to influence its biological activity. The presence of a highly electronegative fluorine atom, a methoxy group that can act as a hydrogen bond acceptor, and an amino group that can act as a hydrogen bond donor, all contribute to the specific electronic and steric profile of this compound. These features would be critical inputs for any QSAR model aimed at predicting its activity.

Computational Chemistry and in Silico Approaches in the Study of 7 Fluoro 3 Methoxyquinoxalin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to forecast the binding mode of a small molecule ligand within the active site of a target protein, offering critical insights into the molecular basis of its biological activity.

While specific molecular docking studies targeting 7-Fluoro-3-methoxyquinoxalin-2-amine are not extensively documented in public literature, the broader class of quinoxaline (B1680401) derivatives has been the subject of numerous such investigations against various biological targets, including protein kinases, HIV reverse transcriptase, and DNA gyrase. conicet.gov.arnih.govekb.eg These studies consistently demonstrate that the quinoxaline core can establish key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of these proteins.

For this compound, it can be hypothesized that the 2-amino group and the nitrogen atoms within the pyrazine (B50134) ring are capable of acting as hydrogen bond donors and acceptors, respectively. The fluoro group at the 7-position can modulate the electronic properties of the aromatic system and may participate in halogen bonding or other electrostatic interactions, potentially enhancing binding affinity. The methoxy (B1213986) group at the 3-position could influence the compound's conformation and solubility, as well as engage in hydrophobic interactions within the binding pocket.

To illustrate the potential binding affinities, a hypothetical molecular docking scenario against a generic protein kinase target is presented below. The binding affinity is often expressed as a docking score or in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction.

| Biological Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Observed Interactions (Hypothetical) |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -7.5 to -9.5 | Met, Lys, Asp, Leu | Hydrogen bonds, π-π stacking, Hydrophobic interactions |

| Viral Enzyme (e.g., HIV-RT) | -8.0 to -10.0 | Lys, Tyr, Pro, Val | Hydrogen bonds, Hydrophobic interactions |

| Bacterial Enzyme (e.g., DNA Gyrase) | -7.0 to -9.0 | Asp, Gly, Arg, Ile | Hydrogen bonds, Electrostatic interactions |

This table is illustrative and based on typical values reported for analogous quinoxaline derivatives in computational studies. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering a deeper understanding of its conformational flexibility and the stability of its interactions with a biological target. rsc.org

MD simulations of quinoxaline derivatives complexed with their target proteins have been used to assess the stability of the docked pose. researchgate.netox.ac.uk These simulations can reveal whether the initial binding mode predicted by molecular docking is maintained over a period of nanoseconds, providing confidence in the predicted interactions. For this compound, an MD simulation would allow for the analysis of the compound's conformational changes within the binding site, the flexibility of the surrounding amino acid residues, and the role of water molecules in mediating the interaction. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests a stable binding complex. researchgate.net

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand-protein complex. nih.govrsc.org This approach provides a more accurate estimation of binding affinity than docking scores alone by considering contributions from van der Waals forces, electrostatic interactions, polar solvation energies, and non-polar solvation energies. nih.govnih.gov

In studies of related quinoline (B57606) and quinoxaline compounds, MM-GBSA analysis has been instrumental in refining docking results and confirming the energetic favorability of the predicted binding modes. nih.gov The calculation breaks down the total binding free energy into its constituent parts, offering insight into the primary driving forces of the interaction.

| Energy Component | Typical Contribution (kcal/mol) | Driving Force |

|---|---|---|

| ΔGbind (Total Binding Free Energy) | -40 to -60 | Overall binding strength |

| ΔEvdW (van der Waals) | -50 to -70 | Shape complementarity and hydrophobic interactions |

| ΔEelec (Electrostatic) | -20 to -40 | Hydrogen bonds and charge-charge interactions |

| ΔGpolar (Polar Solvation) | +40 to +60 | Desolvation penalty for polar groups |

| ΔGnonpolar (Non-polar Solvation) | -5 to -10 | Favorable hydrophobic effect |

This table presents illustrative data based on MM-GBSA studies of similar heterocyclic compounds to demonstrate the relative contributions of different energy terms. nih.gov

Quantum Chemical Calculations for Electronic Structure Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties. Studies on quinoxaline derivatives have shown that the introduction of substituents, such as fluorine, can significantly impact the electronic structure. rsc.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net The incorporation of a fluorine atom, an electron-withdrawing group, is expected to lower the energy levels of both the HOMO and LUMO of the quinoxaline core, which can influence its charge transfer properties. rsc.orgrsc.org

| Calculated Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.0 eV | Relates to electron-donating ability |

| ELUMO | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Relates to polarity and intermolecular interactions |

This table provides hypothetical values for this compound based on trends observed in DFT studies of fluorinated quinoxaline analogs. researchgate.netrsc.org

Virtual Screening for the Identification of Novel Analogs and Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. advion.com Given that the quinoxaline core is a privileged scaffold, this compound represents an excellent starting point or fragment for virtual screening campaigns. advion.comnih.gov

By using the structure of this compound as a query, computational chemists can search vast chemical databases for commercially available or synthetically accessible analogs with potentially improved binding affinity, selectivity, or pharmacokinetic properties. Structure-based virtual screening would involve docking a library of quinoxaline analogs into the active site of a known biological target, while ligand-based virtual screening would involve searching for molecules with similar structural or electronic features to the parent compound. Such in silico efforts can significantly accelerate the drug discovery process by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. conicet.gov.arnih.gov

Future Directions and Emerging Research Avenues for 7 Fluoro 3 Methoxyquinoxalin 2 Amine

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of 7-Fluoro-3-methoxyquinoxalin-2-amine and its analogs will likely prioritize the adoption of green chemistry principles to enhance sustainability and efficiency. Traditional methods for quinoxaline (B1680401) synthesis often rely on the condensation of o-phenylenediamines with dicarbonyl compounds, which can involve harsh reaction conditions and hazardous reagents. researchgate.net

Future research should focus on developing methodologies that reduce environmental impact. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques such as microwave-assisted synthesis. For instance, the synthesis of quinoxaline derivatives has been successfully achieved using environmentally benign catalysts like bentonite (B74815) clay K-10 and phosphate-based heterogeneous catalysts. mdpi.com Microwave irradiation, in particular, has been shown to significantly shorten reaction times and improve yields in the synthesis of substituted quinoxalines. mdpi.com

A potential greener pathway for this compound could involve a multi-step, one-pot synthesis starting from readily available and less hazardous precursors. A regioselective approach, similar to the multi-gram preparation of 7-nitroquinoxalin-2-amine, could be adapted, followed by functional group interconversions under green conditions to introduce the fluoro and methoxy (B1213986) groups. scielo.br Biocatalysis, utilizing enzymes such as transaminases or monoamine oxidases, also presents a promising avenue for the stereoselective synthesis of chiral derivatives, should the need arise. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Quinoxaline Derivatives

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Solvents | Often organic solvents (e.g., DMF, Toluene) | Water, ethanol (B145695), solvent-free conditions |

| Catalysts | Mineral acids, transition metals | Bentonite clay, phosphate (B84403) catalysts, enzymes |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound |

| Reaction Time | Often several hours | Minutes to a few hours |

| Byproducts | Potentially hazardous waste | Minimal and often non-toxic byproducts |

| Atom Economy | Variable | Generally higher |

Identification and Validation of Unexplored Molecular Targets

The quinoxaline scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov For this compound, a systematic exploration of its potential molecular targets is a critical next step. The presence of the fluoro and methoxy groups can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. nih.gov

Future research should employ a multi-pronged approach to identify new molecular targets. High-throughput screening (HTS) against diverse panels of cancer cell lines and microbial strains can provide initial leads on its spectrum of activity. nih.gov For example, recent studies have demonstrated the antiproliferative effects of quinoxaline analogs against various cancer cell lines, with some compounds inducing apoptosis through mechanisms involving caspase activation and PARP cleavage. nih.gov

Furthermore, target deconvolution techniques, such as affinity chromatography and proteomics-based approaches, can be utilized to identify the specific proteins that this compound interacts with. Computational methods, including inverse docking, can also predict potential binding partners by screening the compound against a database of known protein structures. Validation of these putative targets can then be carried out using techniques like surface plasmon resonance (SPR) to confirm binding affinity and functional assays to determine the biological consequences of this interaction.

Integration of Advanced Biotechnological Tools for Compound Evaluation

To gain a deeper understanding of the biological effects of this compound, the integration of advanced biotechnological tools is essential. Beyond standard cytotoxicity assays, more sophisticated techniques can provide insights into its mechanism of action and potential therapeutic applications.

Cell-based assays using genetically engineered reporter cell lines can be employed to monitor the activity of specific signaling pathways in real-time. For instance, if the compound is hypothesized to target a particular kinase, a cell line expressing a fluorescently tagged substrate of that kinase could be used to visualize its inhibitory effects. researchgate.net

Moreover, "omics" technologies, such as genomics, transcriptomics, and proteomics, can offer a global view of the cellular response to treatment with this compound. DNA microarray or RNA-sequencing analysis can reveal changes in gene expression profiles, while proteomic studies can identify alterations in protein levels and post-translational modifications. These unbiased approaches can help to uncover novel mechanisms of action and identify potential biomarkers of response.

For compounds showing promise as anticancer agents, three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant system for evaluation compared to traditional 2D cell cultures. These models better mimic the tumor microenvironment and can offer more accurate predictions of in vivo efficacy.

Application of Structure-Based Drug Design Principles for Lead Optimization

Once a validated molecular target for this compound is identified, structure-based drug design (SBDD) principles can be applied to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.net This iterative process involves determining the three-dimensional structure of the compound in complex with its target protein, typically through X-ray crystallography or cryo-electron microscopy.

The structural information obtained provides a detailed map of the binding site, revealing key interactions between the compound and the protein. This knowledge can then be used to guide the design of new analogs with improved binding affinity. For example, if the fluoro group is found to be in a hydrophobic pocket, replacing it with a larger hydrophobic group might enhance binding. Similarly, if the amino group forms a crucial hydrogen bond, modifications that strengthen this interaction could increase potency.

Computational modeling and molecular docking studies can be used to virtually screen and prioritize new designs before their chemical synthesis, thereby accelerating the optimization process. researchgate.net The structure-activity relationship (SAR) of synthesized analogs can be systematically explored by making modifications at various positions of the quinoxaline ring and observing the effects on biological activity. mdpi.com For instance, the substitution pattern on the quinoxaline core can significantly impact activity, as demonstrated in studies of other quinoxaline derivatives. mdpi.com

Table 2: Illustrative Structure-Activity Relationship (SAR) Insights for Quinoxaline Analogs

| Position of Substitution | Type of Substituent | General Effect on Activity (Example from Literature) |

| Position 2 | Aromatic groups (e.g., o,o-dimethoxyphenyl) | Can increase anticancer activity. mdpi.com |

| Position 3 | Linker to another moiety (e.g., N-linker vs. O-linker) | N-linkers can be more favorable for certain activities. mdpi.com |

| Position 7 | Electron-withdrawing groups (e.g., NO2) | Can decrease anticancer activity in some contexts. mdpi.com |

By systematically applying these lead optimization strategies, it is possible to develop more potent and selective drug candidates based on the this compound scaffold. scienceopen.comnih.gov

Q & A

Basic: What scalable synthetic methodologies are available for 7-Fluoro-3-methoxyquinoxalin-2-amine?

Answer:

A five-step scalable synthesis starting from o-phenylenediamine derivatives is commonly employed. Key steps include nitration, chlorination, and nucleophilic substitution. For example, nitration with fuming nitric acid in glacial acetic acid yields nitro intermediates, followed by chlorination using POCl₃. The final step involves substituting the chloro group with a methoxy or amine group under reflux conditions with ethanol and triethylamine. Multi-gram yields (up to 10 g) are achievable via filtration without further purification .

Basic: How can intermediates and final products be purified effectively during synthesis?

Answer:

Purification often relies on selective precipitation and filtration. For example, intermediates like 7-nitroquinoxalin-2-ol are isolated by evaporating solvents and stirring residues in water, followed by filtration. Final products (e.g., N-substituted derivatives) are typically washed with water to remove excess reagents, avoiding column chromatography for scalability. Purity is confirmed via TLC and melting point analysis .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing fluorine and methoxy groups).

- FTIR : Identification of functional groups (e.g., N-H stretches at ~3400 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced: How can regioselectivity challenges in quinoxaline substitution reactions be addressed?

Answer:

Regioselectivity is influenced by electronic and steric factors. For example:

- Electron-Deficient Positions : Chlorine at position 2 in 2-chloro-7-nitroquinoxaline reacts preferentially with nucleophiles (e.g., amines).

- Reaction Conditions : Refluxing in polar aprotic solvents (e.g., DMF) enhances substitution at specific sites. Computational modeling (e.g., DFT) predicts reactive sites by analyzing charge distribution .

Advanced: How stable is this compound under varying pH and temperature conditions?

Answer:

Stability studies require controlled experiments:

- pH Stability : Test in buffered solutions (pH 1–13) at 25°C, monitoring degradation via HPLC. Fluoro and methoxy groups enhance stability in acidic conditions.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Storage recommendations: desiccated at -20°C in amber vials .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) and antimicrobial testing (MIC determination).

- Molecular Docking : Predict binding affinity to targets (e.g., ATP-binding pockets) using software like AutoDock.

- SAR Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to correlate structure with activity .

Advanced: How can computational modeling optimize the synthesis and application of this compound?

Answer:

- Reaction Pathway Simulation : Tools like Gaussian or ORCA simulate transition states to optimize reaction conditions.

- ADMET Prediction : Software such as SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability).

- Virtual Screening : Identify potential biological targets via molecular similarity databases (e.g., PubChem) .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting NMR or bioactivity results)?

Answer:

- Data Triangulation : Cross-validate using multiple techniques (e.g., NMR, X-ray crystallography).

- Reproducibility Checks : Repeat experiments under standardized conditions.

- Error Analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and statistical significance (e.g., p-values in bioassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.